N-(3-chlorophenyl)-N'-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea
Description
N-(3-chlorophenyl)-N’-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields such as pharmaceuticals, agriculture, and materials science. The unique structure of this compound, featuring a thiazole ring and substituted phenyl groups, contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3OS/c1-11-15(12-6-3-2-4-7-12)20-17(23-11)21-16(22)19-14-9-5-8-13(18)10-14/h2-10H,1H3,(H2,19,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGBNZKJBSDYSFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)NC2=CC(=CC=C2)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-N’-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea typically involves the reaction of 3-chloroaniline with 5-methyl-4-phenyl-2-thiocyanatothiazole in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene under reflux conditions. The resulting product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can ensure the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-N’-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into amines or other reduced forms.
Substitution: The presence of the chloro group allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydroxide, amines, thiols, dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, reduced thiazole derivatives.
Substitution: Substituted urea derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-N’-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
N-(3-chlorophenyl)-N’-(4-phenyl-1,3-thiazol-2-yl)urea: Lacks the methyl group on the thiazole ring.
N-(3-bromophenyl)-N’-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea: Contains a bromine atom instead of chlorine.
N-(3-chlorophenyl)-N’-(5-methyl-4-phenyl-1,3-oxazol-2-yl)urea: Features an oxazole ring instead of a thiazole ring.
Uniqueness
N-(3-chlorophenyl)-N’-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea is unique due to the presence of both the chloro-substituted phenyl group and the methyl-substituted thiazole ring. This combination of structural features contributes to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
